6-Acetylphenazine-1-carboxylic acid
Overview
Description
6-Acetylphenazine-1-carboxylic acid is a phenazine . It is a chemical compound with the formula C15H10N2O3 . It is also known as 6-Acetophenazine-1-carboxylic acid .
Synthesis Analysis
The synthesis of 6-Acetylphenazine-1-carboxylic acid involves a series of conversions from phenazine-1-carboxylic acid (PCA). The process includes a unique one-carbon extension by EsmB1-B5, a keto reduction by EsmC, and an esterification by EsmD1-D3 .Molecular Structure Analysis
The molecular structure of 6-Acetylphenazine-1-carboxylic acid is characterized by 1H NMR, 13C NMR, and HRMS . The structure includes a phenazine core, which is a planar structure of three six-membered aromatic rings, with the middle one containing two nitrogen atoms in a 5,10-diaza-anthracene arrangement .Chemical Reactions Analysis
The chemical reactions involved in the formation of 6-Acetylphenazine-1-carboxylic acid include a unique one-carbon extension, a keto reduction, and an esterification . These reactions are facilitated by the enzymes EsmB1-B5, EsmC, and EsmD1-D3 respectively .Scientific Research Applications
Biosynthesis of Phenazine Antibiotics
6-Acetylphenazine-1-carboxylic acid is involved in the biosynthesis of phenazine antibiotics in Streptomyces antibioticus. This process begins with phenazine-1,6-dicarboxylic acid, extending with acetate to form 6-acetylphenazine-1-carboxylic acid, which is then reduced to saphenic acid. Saphenic acid plays a role in the formation of esmeraldins and saphenyl esters, significant in the antimicrobial and antitumor properties of the metabolites from Streptomyces antibioticus (McDonald et al., 1999).
Synthesis of Heterocyclic Compounds
6-Acetylphenazine-1-carboxylic acid can be involved in the synthesis of various heterocyclic compounds like Δ2-oxazines and benzoxazoles. These reactions are achieved by the interaction of carboxylic acids with amino alcohols, amino mercaptans, and o-aminophenols in the presence of specific phosphine dichlorides (Vorbrüggen & Krolikiewicz, 1993).
Phenazine Metabolite Production in Microorganisms
The production of phenazine-type metabolites, such as esmeraldins and saphenamycin, involves 6-acetylphenazine-1-carboxylic acid. These metabolites, originating from phenazine-1,6-dicarboxylic acid, exhibit antimicrobial and antitumor activities. The biosynthesis involves several enzymatic reactions, including chain extension and keto reduction processes, with 6-acetylphenazine-1-carboxylic acid being a critical intermediate (Rui et al., 2012).
Role in Antibacterial and Antifungal Agents
6-Acetylphenazine-1-carboxylic acid derivatives can display significant biological activities, including antibacterial and antifungal properties. These derivatives, such as 1,2,4-triazine derivatives, have been studied for their potential as therapeutic agents (Makhlouf & Maklad, 2004).
Chemical Synthesis and Molecular Docking
6-Acetylphenazine-1-carboxylic acid plays a role in the chemical synthesis of various pyridine derivatives, which are then subjected to molecular docking screenings. These compounds have demonstrated antimicrobial and antioxidant activity in vitro (Flefel et al., 2018).
properties
IUPAC Name |
6-acetylphenazine-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c1-8(18)9-4-2-6-11-13(9)16-12-7-3-5-10(15(19)20)14(12)17-11/h2-7H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKHKGIAJQUVOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332122 | |
Record name | 1-Phenazinecarboxylic acid, 6-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetylphenazine-1-carboxylic acid | |
CAS RN |
120464-88-2 | |
Record name | 1-Phenazinecarboxylic acid, 6-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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